molecular formula C14H10BrClN2O2 B11695054 3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

Katalognummer: B11695054
Molekulargewicht: 353.60 g/mol
InChI-Schlüssel: SBHZNTIRNQLVGK-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-bromobenzohydrazide in a suitable solvent such as methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from methanol .

Analyse Chemischer Reaktionen

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: Due to its biological activities, the compound is being investigated as a potential lead compound for the development of new drugs. Its hydrazone moiety is known to interact with various biological targets, making it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, it can interact with proteins involved in cell proliferation and apoptosis, resulting in anticancer activity .

Vergleich Mit ähnlichen Verbindungen

3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Eigenschaften

Molekularformel

C14H10BrClN2O2

Molekulargewicht

353.60 g/mol

IUPAC-Name

3-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O2/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(16)4-5-13(10)19/h1-8,19H,(H,18,20)/b17-8+

InChI-Schlüssel

SBHZNTIRNQLVGK-CAOOACKPSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.